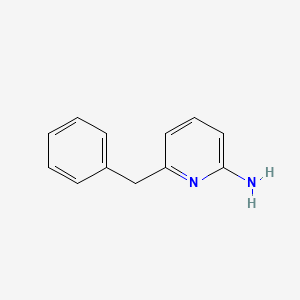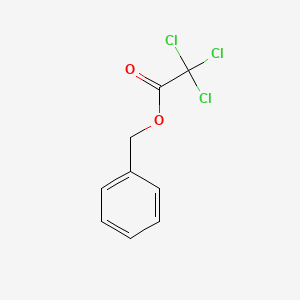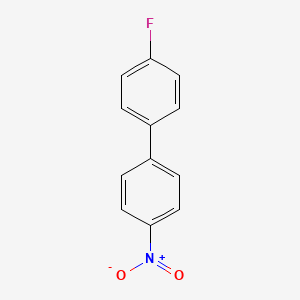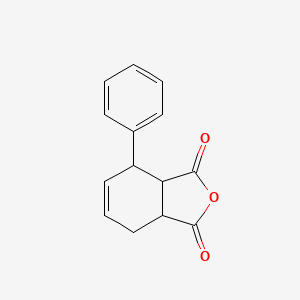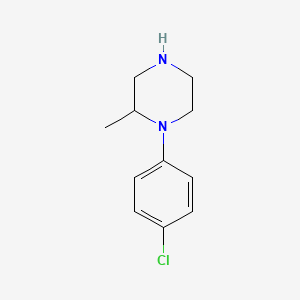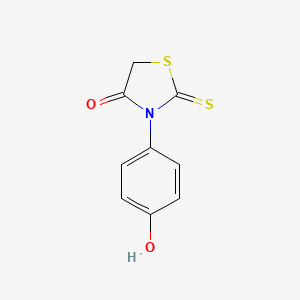
3-(对羟基苯基)罗丹宁
描述
3-(p-Hydroxyphenyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and anticancer properties . The structure of 3-(p-Hydroxyphenyl)rhodanine includes a thiazolidine ring with a hydroxyphenyl group attached to the third carbon atom, making it a significant compound in medicinal chemistry.
科学研究应用
3-(p-Hydroxyphenyl)rhodanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and antidiabetic activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
3-(p-Hydroxyphenyl)rhodanine, also known as 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, has been found to interact with several targets. It has been reported to inhibit the aldose reductase enzyme , which plays a crucial role in the polyol pathway of glucose metabolism . This compound has also been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity , which is involved in cell migration and invasion .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction results in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
The inhibition of aldose reductase by 3-(p-Hydroxyphenyl)rhodanine affects the polyol pathway . By inhibiting aldose reductase, the compound can potentially prevent this stress and the resulting damage .
The inhibition of PRL-3 affects the cell migration and invasion pathways . PRL-3 is known to promote these processes in cancer cells, so its inhibition can potentially suppress the migration and invasion of these cells .
Result of Action
The inhibition of aldose reductase by 3-(p-Hydroxyphenyl)rhodanine can potentially prevent osmotic stress in cells, thereby protecting them from damage . This could have therapeutic implications for conditions like diabetes, where dysregulated glucose metabolism can lead to cellular damage .
The inhibition of PRL-3 can potentially suppress the migration and invasion of cancer cells . This could have potential therapeutic implications for cancer treatment, as it could help to prevent the spread of cancer cells .
生化分析
Biochemical Properties
3-(p-Hydroxyphenyl)rhodanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, 3-(p-Hydroxyphenyl)rhodanine interacts with microbial enzymes, exhibiting antimicrobial properties . These interactions highlight the compound’s versatility in modulating enzyme activity and its potential therapeutic applications.
Cellular Effects
The effects of 3-(p-Hydroxyphenyl)rhodanine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-(p-Hydroxyphenyl)rhodanine can induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by upregulating or downregulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, 3-(p-Hydroxyphenyl)rhodanine impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 3-(p-Hydroxyphenyl)rhodanine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-(p-Hydroxyphenyl)rhodanine inhibits α-glucosidase and α-amylase by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(p-Hydroxyphenyl)rhodanine can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have also demonstrated that 3-(p-Hydroxyphenyl)rhodanine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-(p-Hydroxyphenyl)rhodanine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, 3-(p-Hydroxyphenyl)rhodanine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(p-Hydroxyphenyl)rhodanine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, the inhibition of α-glucosidase and α-amylase by 3-(p-Hydroxyphenyl)rhodanine affects carbohydrate metabolism, leading to changes in glucose and glycogen levels. Additionally, this compound can interact with other metabolic enzymes, influencing the production and utilization of various metabolites.
Transport and Distribution
The transport and distribution of 3-(p-Hydroxyphenyl)rhodanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, 3-(p-Hydroxyphenyl)rhodanine can bind to specific proteins, influencing its localization and distribution within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(p-Hydroxyphenyl)rhodanine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(p-Hydroxyphenyl)rhodanine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. The precise subcellular localization of 3-(p-Hydroxyphenyl)rhodanine is essential for its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Hydroxyphenyl)rhodanine typically involves the reaction of p-hydroxybenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
Starting Materials: p-Hydroxybenzaldehyde and rhodanine.
Reaction Conditions: Aqueous medium, base (e.g., sodium hydroxide), reflux.
Procedure: The p-hydroxybenzaldehyde is mixed with rhodanine in the presence of a base and heated under reflux. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for 3-(p-Hydroxyphenyl)rhodanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: 3-(p-Hydroxyphenyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form a hydroxyl derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
相似化合物的比较
Rhodanine: The parent compound with a thiazolidine ring.
5-Arylmethylidenerhodanines: Derivatives with an exocyclic double bond, known for their biological activities.
Rhodanine-3-acetic acid: A marketed drug used for diabetic complications.
Uniqueness: 3-(p-Hydroxyphenyl)rhodanine is unique due to the presence of the hydroxyphenyl group, which enhances its biological activity and specificity. This structural modification allows it to interact more effectively with molecular targets compared to other rhodanine derivatives.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFJQSSWHKSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175614 | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21346-21-4 | |
| Record name | 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21346-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)
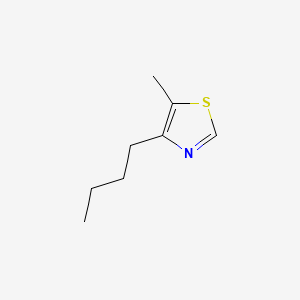

![N,N'-(Ethylene)bis[4,5-dibromohexahydro-3,6-methanophthalimide]](/img/structure/B1616608.png)

